2,2-Diethyloxetan-3-amine
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Overview
Description
2,2-Diethyloxetan-3-amine is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the cyclization of 3-hydroxy-2,2-diethylpropylamine can be achieved under acidic conditions to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted oxetane derivatives .
Scientific Research Applications
2,2-Diethyloxetan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with desirable properties.
Mechanism of Action
The mechanism of action of 2,2-Diethyloxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Diethyloxetan-3-amine include other oxetane derivatives such as:
- 2-Methyleneoxetane
- 3-Hydroxyoxetane
- 3-Aminooxetane
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,2-diethyloxetan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-3-7(4-2)6(8)5-9-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
CHERZVAWQLSVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CO1)N)CC |
Origin of Product |
United States |
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